4-Amino-2,5-dimethylbenzaldehyde
Description
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-amino-2,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,10H2,1-2H3 |
InChI Key |
UZCDQOXDZFEIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-Amino-2,5-dimethylbenzaldehyde with key analogs based on substituent patterns, molecular weights, and functional groups:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: Chlorine atoms in 4-Amino-3,5-dichlorobenzaldehyde increase molecular weight and introduce halogen-specific reactivity (e.g., nucleophilic substitution) compared to the methyl groups in 4-Amino-2,5-dimethylbenzaldehyde .
- Functional Group Differences: Replacing the aldehyde group with a carboxylic acid (as in 4-Amino-2,5-dimethylbenzoic acid) drastically alters solubility and acidity, favoring ionic interactions .
- Safety Profiles: 4-Amino-2,2,6,6-tetramethylpiperidine exhibits significant hazards (e.g., skin corrosion, aquatic toxicity), whereas brominated analogs like 4-(Bromomethyl)benzaldehyde require careful handling due to understudied toxicology .
Preparation Methods
Reaction Overview
The most documented method for synthesizing 4-amino-2,5-dimethylbenzaldehyde involves a two-step process:
-
Nitration : Introduction of a nitro group at the 4-position of 2,5-dimethylbenzaldehyde.
-
Reduction : Catalytic hydrogenation of the nitro group to an amine.
This approach leverages the directing effects of methyl and aldehyde groups to achieve regioselectivity, yielding the target compound with high purity.
Nitration Step
Alternative Synthetic Routes
Comparison with Related Compounds
The synthesis of 4-amino-3,5-dimethylbenzaldehyde (a structural isomer) involves similar nitration-reduction sequences but requires stringent control over nitration regioselectivity. In contrast, 2,5-dimethoxybenzaldehyde synthesis employs alkylation of phenolic intermediates, underscoring the divergent reactivity of methoxy versus amino groups.
Table 1. Summary of Key Reaction Parameters for 4-Amino-2,5-dimethylbenzaldehyde Synthesis
Q & A
Q. What are the recommended synthetic routes for 4-Amino-2,5-dimethylbenzaldehyde in laboratory settings?
A common method involves condensation reactions of substituted benzaldehydes with amino derivatives under acidic conditions. For example, refluxing substituted aldehydes with amino-triazole precursors in ethanol and glacial acetic acid (5 drops per 0.001 mol) for 4 hours, followed by solvent evaporation and purification via recrystallization or column chromatography . Adjust reaction stoichiometry based on precursor reactivity, and confirm product purity via HPLC or TLC.
Q. How should researchers handle and store 4-Amino-2,5-dimethylbenzaldehyde to ensure safety and stability?
Store in airtight, light-resistant containers at room temperature, away from oxidizing agents and moisture. Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. If exposed, flush eyes with water for 15 minutes and wash skin with soap . Stability tests under inert atmospheres (N₂/Ar) are recommended for long-term storage .
Q. What spectroscopic techniques are optimal for characterizing 4-Amino-2,5-dimethylbenzaldehyde?
Use a combination of:
- NMR (¹H/¹³C) to confirm substitution patterns and amine/aldehyde groups.
- FT-IR for identifying C=O (aldehyde, ~1700 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) stretches.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve structural ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in the reported reactivity of 4-Amino-2,5-dimethylbenzaldehyde in different solvents?
Systematically evaluate solvent effects (polarity, proticity) on reaction outcomes. For instance, in polar aprotic solvents (DMF, DMSO), the aldehyde group may exhibit enhanced electrophilicity, while protic solvents (ethanol) could stabilize intermediates via hydrogen bonding. Compare kinetic data (e.g., reaction rates in acetonitrile vs. THF) and use computational tools (DFT) to model solvent interactions .
Q. What strategies are effective in minimizing by-product formation during the synthesis of 4-Amino-2,5-dimethylbenzaldehyde?
- Temperature control : Maintain reflux temperatures below decomposition thresholds (e.g., 80–90°C for ethanol-based reactions).
- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
- Protecting groups : Temporarily block the amino group with Boc or Fmoc to prevent unwanted side reactions .
- In situ monitoring : Use UV-Vis or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How does the electronic environment of 4-Amino-2,5-dimethylbenzaldehyde influence its bioactivity in pharmacological studies?
The electron-donating methyl groups and amine moiety enhance nucleophilic reactivity, making it a candidate for Schiff base formation with biomolecules. Conduct structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing methyl with halogens) and testing antimicrobial or enzyme-inhibition activity .
Q. What analytical methods are suitable for detecting trace impurities in 4-Amino-2,5-dimethylbenzaldehyde?
- GC-MS or HPLC-MS for volatile/semi-volatile impurities.
- ICP-OES for metal contaminants (e.g., residual catalysts).
- ¹H NMR with suppression techniques to identify low-abundance by-products (<0.1%) .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points or spectral data for 4-Amino-2,5-dimethylbenzaldehyde?
- Cross-validate purity via elemental analysis (C, H, N) and DSC for melting behavior.
- Compare experimental IR/NMR data with computational predictions (e.g., Gaussian software) .
- Replicate synthesis under standardized conditions to isolate batch-specific variations .
Q. What experimental designs are optimal for studying the compound’s stability under oxidative conditions?
- Expose samples to controlled O₂ environments and monitor degradation via UV-Vis (loss of aldehyde absorbance at ~280 nm).
- Use accelerated stability testing (40°C/75% RH) over 4–6 weeks, with LC-MS to identify degradation products .
Notes on Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
